molecular formula C17H17N3O3S B12885302 4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide CAS No. 62294-85-3

4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide

Cat. No.: B12885302
CAS No.: 62294-85-3
M. Wt: 343.4 g/mol
InChI Key: ZEAYDUVGYZEZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 6th position and a benzenesulfonamide moiety. It has gained attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-(((6-Methoxyquinolin-3-yl)methylene)amino)benzenesulfonamide: Similar structure but with a methylene linker instead of a methyl linker.

    4-(((6-Methoxyquinolin-3-yl)amino)benzenesulfonamide: Lacks the methyl group in the linker.

Uniqueness

4-(((6-Methoxyquinolin-3-yl)methyl)amino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

62294-85-3

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[(6-methoxyquinolin-3-yl)methylamino]benzenesulfonamide

InChI

InChI=1S/C17H17N3O3S/c1-23-15-4-7-17-13(9-15)8-12(11-20-17)10-19-14-2-5-16(6-3-14)24(18,21)22/h2-9,11,19H,10H2,1H3,(H2,18,21,22)

InChI Key

ZEAYDUVGYZEZFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CNC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.